
6-氰基-1H-吲哚-2-硼酸
描述
Molecular Structure Analysis
The molecular structure of 6-Cyano-1H-indole-2-boronic acid consists of an indole ring with a cyano group (CN) and a boronic acid group (B(OH)2) attached. The boron atom is directly bonded to the indole nitrogen. Refer to the chemical structure for visual representation .
科学研究应用
Chemical Synthesis
“6-Cyano-1H-indole-2-boronic acid” is often used as a reactant in various chemical reactions. For instance, it is involved in Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross coupling, which is widely used in organic synthesis for the synthesis of biaryls, styrenes, and alkenes.
Trifluoromethylation
This compound is also used in copper-catalyzed trifluoromethylation . Trifluoromethylation is a type of chemical reaction where a trifluoromethyl group is introduced into a molecule. This is particularly useful in the pharmaceutical industry, as the trifluoromethyl group is often found in biologically active compounds.
Benzylation
“6-Cyano-1H-indole-2-boronic acid” is used in palladium-catalyzed benzylation . Benzylation is the process of introducing a benzyl group into a molecule. This reaction is commonly used in organic chemistry for the protection of alcohol and amine functional groups.
Homocoupling Reactions
This compound is used in homocoupling reactions . Homocoupling is a type of chemical reaction where two identical organic substrates are joined together. This reaction is often used in the synthesis of symmetrical biaryls, dienes, and other organic compounds.
Synthesis of Hydroxyquinones
“6-Cyano-1H-indole-2-boronic acid” is used in the synthesis of hydroxyquinones via Suzuki-Miyaura coupling of phenylidonium ylides of hydroxyquinones . Hydroxyquinones are a type of organic compound that have various applications in the field of medicine and biology.
Drug Discovery
The indole unit, which is a part of “6-Cyano-1H-indole-2-boronic acid”, is recognized as one of the most significant moieties for drug discovery . It has attracted the attention of researchers for generations due to its prevalence in biologically active compounds.
作用机制
Target of Action
The primary target of 6-Cyano-1H-indole-2-boronic acid is the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
6-Cyano-1H-indole-2-boronic acid interacts with its targets through two key processes: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In transmetalation, formally nucleophilic organic groups are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway primarily affected by 6-Cyano-1H-indole-2-boronic acid is the Suzuki–Miyaura coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It is known that the compound’s success in the suzuki–miyaura coupling reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Result of Action
The molecular and cellular effects of 6-Cyano-1H-indole-2-boronic acid’s action are primarily seen in its role in the Suzuki–Miyaura coupling reaction . The compound facilitates the formation of carbon–carbon bonds, contributing to the synthesis of a wide range of organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-Cyano-1H-indole-2-boronic acid. The compound’s success in the Suzuki–Miyaura coupling reaction is due to its stability and environmentally benign nature . .
属性
IUPAC Name |
(6-cyano-1H-indol-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BN2O2/c11-5-6-1-2-7-4-9(10(13)14)12-8(7)3-6/h1-4,12-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGZRRRRKSFYROR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(N1)C=C(C=C2)C#N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





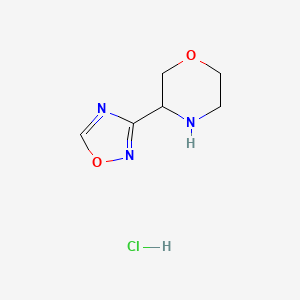
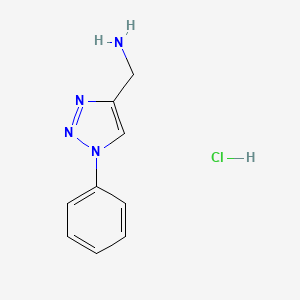
![[5-(Chlorodifluoromethyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride](/img/structure/B1458868.png)

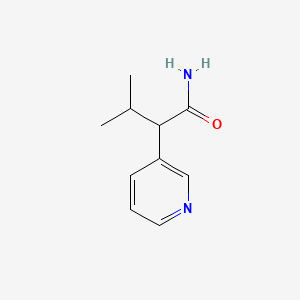
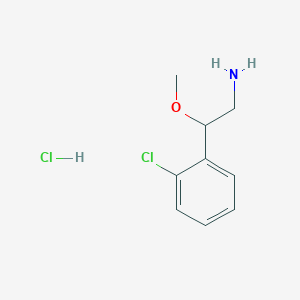
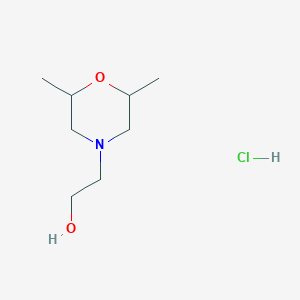
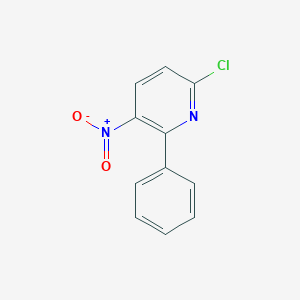

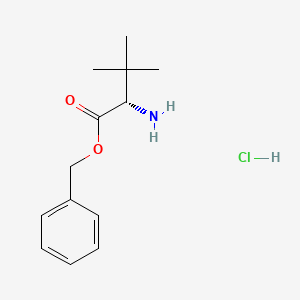
![N-[1-(2-fluorophenyl)ethyl]cyclopentanamine hydrochloride](/img/structure/B1458877.png)
